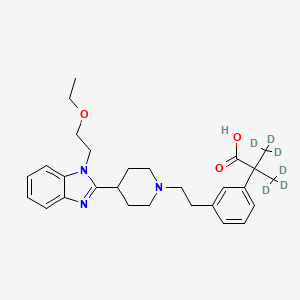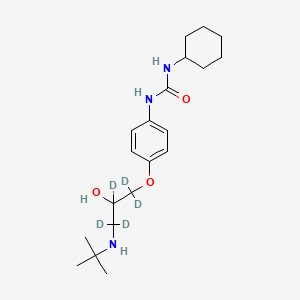
rac Talinolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Talinolol-d5: is a deuterated form of Talinolol, which is a racemic mixture of two enantiomers. Talinolol is a long-acting, cardioselective beta1-adrenergic receptor blocker. It exhibits cardioprotective and antihypertensive activities. The deuterated form, this compound, is used in various scientific research applications due to its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Talinolol-d5 involves the incorporation of deuterium atoms into the Talinolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuteration, purification, and quality control to meet the required standards for scientific research applications .
Chemical Reactions Analysis
Types of Reactions: : rac Talinolol-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
rac Talinolol-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Used in biological studies to trace metabolic pathways and understand the pharmacokinetics of drugs.
Medicine: Used in medical research to study the effects of beta-blockers on cardiovascular diseases.
Industry: Used in the development of new drugs and in quality control processes
Mechanism of Action
rac Talinolol-d5 exerts its effects by selectively blocking beta1-adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, providing cardioprotective and antihypertensive effects. The molecular targets involved include beta1-adrenergic receptors, and the pathways include the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
Similar Compounds
Talinolol: The non-deuterated form of rac Talinolol-d5, used as a beta-blocker.
Atenolol: Another beta1-adrenergic receptor blocker with similar cardioprotective and antihypertensive effects.
Metoprolol: A beta1-adrenergic receptor blocker with similar applications in cardiovascular diseases.
Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in scientific research. This property makes it particularly valuable in studies involving pharmacokinetics and metabolic pathways .
Properties
IUPAC Name |
1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-BZLWXWEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
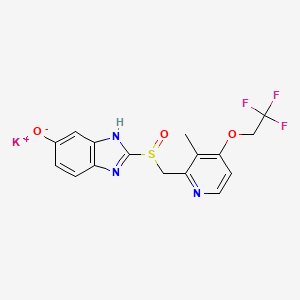



![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
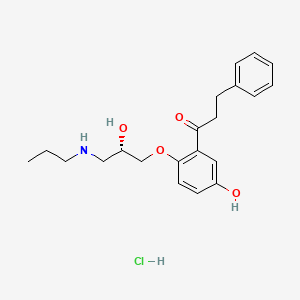


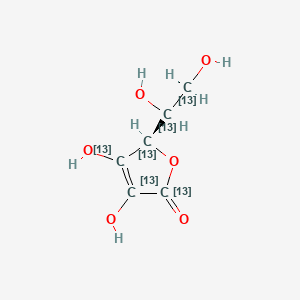
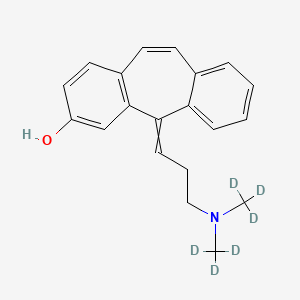
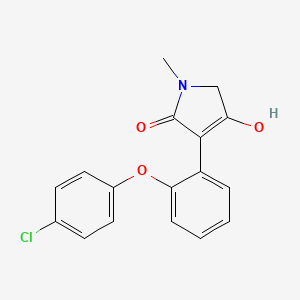
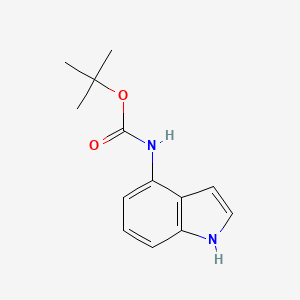
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
